
(1E)-1-hydrazinylidene-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-hydrazinylidene-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazono group and a carbohydrazide group attached to a tetrahydrocarbazole backbone. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
準備方法
The synthesis of (1E)-1-hydrazinylidene-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide typically involves multiple steps. One common method starts with the reaction of substituted phenylhydrazines with cyclohexanone to form tetrahydrocarbazoles . The resulting tetrahydrocarbazoles can then be further functionalized through various chemical reactions to introduce the hydrazono and carbohydrazide groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
(1E)-1-hydrazinylidene-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of tetrahydrocarbazolones or benzazonine-diones .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate for synthesizing other complex molecules . In biology and medicine, it has shown potential as an antibacterial, antifungal, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug development and other biomedical research . Additionally, it has applications in the industrial sector, particularly in the synthesis of pharmaceuticals and other fine chemicals .
作用機序
The mechanism of action of (1E)-1-hydrazinylidene-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydrazono and carbohydrazide groups play a crucial role in its biological activity, allowing it to form stable complexes with enzymes and other proteins . These interactions can inhibit the activity of certain enzymes, leading to antibacterial, antifungal, and anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
類似化合物との比較
(1E)-1-hydrazinylidene-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide can be compared with other similar compounds, such as 2,3,4,9-tetrahydro-1H-carbazole and its derivatives . These compounds share a similar tetrahydrocarbazole backbone but differ in the functional groups attached to the core structure . The presence of the hydrazono and carbohydrazide groups in this compound makes it unique, providing it with distinct chemical and biological properties . Other similar compounds include 1,2,3,4-tetrahydrocarbazole and its derivatives, which have been used in various chemical and pharmaceutical applications .
特性
分子式 |
C13H15N5O |
|---|---|
分子量 |
257.29g/mol |
IUPAC名 |
(8E)-8-hydrazinylidene-5,6,7,9-tetrahydrocarbazole-3-carbohydrazide |
InChI |
InChI=1S/C13H15N5O/c14-17-11-3-1-2-8-9-6-7(13(19)18-15)4-5-10(9)16-12(8)11/h4-6,16H,1-3,14-15H2,(H,18,19)/b17-11+ |
InChIキー |
ALIPTOOSGFRSLA-GZTJUZNOSA-N |
SMILES |
C1CC2=C(C(=NN)C1)NC3=C2C=C(C=C3)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-[1-(4-methoxyanilino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B1189937.png)
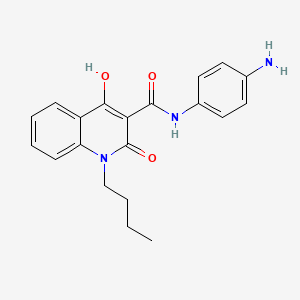
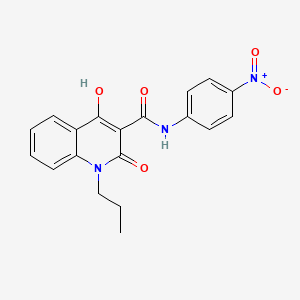
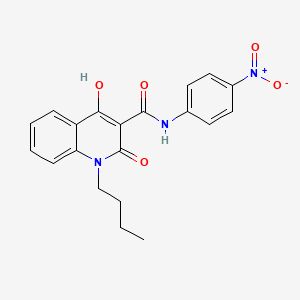
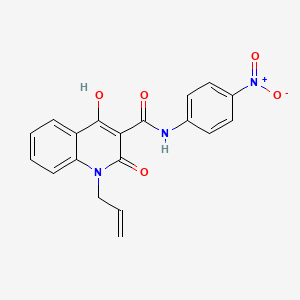
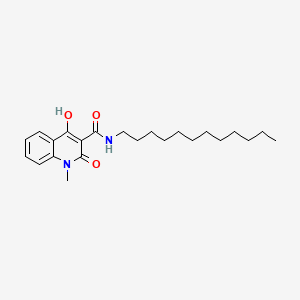
![(2E)-2-[[3-Hydroxy-2-(4-iodophenyl)-5-oxo-1H-pyrazol-4-yl]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/new.no-structure.jpg)
![5-methyl-2-phenyl-4-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1189949.png)
